7-Bromoheptan-2-one
Overview
Description
7-Bromoheptan-2-one is a brominated ketone that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the seventh carbon of a heptane chain and a ketone functional group at the second carbon. This compound is not explicitly detailed in the provided papers, but its structural analogs and derivatives are extensively studied, indicating the importance of brominated carbonyl compounds in synthetic chemistry .
Synthesis Analysis
The synthesis of brominated cyclic and acyclic compounds is a common theme in the provided studies. For instance, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes involves nucleophilic substitution facilitated by neighboring group participation, which is a method that could potentially be applied to the synthesis of 7-Bromoheptan-2-one . Additionally, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione and related brominated compounds often involves multi-step reactions, including bromination and carbonyl formation, which are relevant to the synthesis of 7-Bromoheptan-2-one .
Molecular Structure Analysis
The molecular structure of brominated compounds is often elucidated using techniques such as X-ray diffraction, NMR, and computational methods like DFT. For example, the crystal structure of 1,7-bis(4-bromophenyl)heptane-1,7-dione was characterized by single-crystal X-ray diffraction, and its molecular structure was optimized using DFT, which is indicative of the approaches that could be taken to analyze the structure of 7-Bromoheptan-2-one .
Chemical Reactions Analysis
Brominated compounds are known to undergo various chemical reactions, including nucleophilic substitutions, electrocyclic reactions, and radical additions. The reactivity of such compounds is often influenced by the presence of the bromine atom, which can act as a good leaving group. For instance, the intramolecular electrocyclic reaction of αα'-dibromophorone to form a cyclopentenone derivative demonstrates the reactivity of brominated compounds under certain conditions . These reactions provide insight into the potential reactivity of 7-Bromoheptan-2-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated organic compounds are typically characterized by their reactivity, stability, and interaction with other molecules. For example, molecular dynamics simulations have been used to study the influence of water on the physical properties of brominated compounds . The physicochemical properties are also often correlated with theoretical data to predict reactivity and stability, which would be relevant for understanding the behavior of 7-Bromoheptan-2-one in various environments.
Scientific Research Applications
1. Glutathione Depletion Studies
In biochemical research, bromoalkanes like 7-Bromoheptan-2-one have been utilized to study glutathione depletion in isolated rat hepatocytes. Khan and O'Brien (1991) found that bromoheptane can significantly deplete cellular glutathione without causing cytotoxicity, which is valuable for studying the role of glutathione in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).
2. Synthesis Applications
Li et al. (2011) discussed the use of bromoalkynes, including compounds similar to 7-Bromoheptan-2-one, in the synthesis of complex molecules, highlighting their efficiency in sustainable organic synthesis processes (Li et al., 2011).
3. Monolayer Structure Analysis
The structural properties of bromoalkanes like 7-Bromoheptan-2-one on graphite surfaces have been investigated. Sun et al. (2012) used X-ray diffraction and calorimetry to confirm the formation of solid monolayers of 1-bromoheptane on graphite, providing insights into non-covalent interactions in such systems (Sun et al., 2012).
4. Intermediate Synthesis for Analogues
Malpass and White (2004) utilized 7-Bromoheptan-2-one derivatives in the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, which served as key intermediates for creating various bioactive compounds (Malpass & White, 2004).
5. Self-Assembly Studies on Graphite
Research on the self-assembly of short bromoalkane monolayers, including 1-bromoheptane, on graphite was conducted by Florio et al. (2008). Their findings contribute to the understanding of molecular packing and structural properties in such systems (Florio et al., 2008).
properties
IUPAC Name |
7-bromoheptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYAAHXAGULJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458317 | |
Record name | 2-Heptanone, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoheptan-2-one | |
CAS RN |
50775-02-5 | |
Record name | 2-Heptanone, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.